molecular formula C20H18N2O5 B1649275 N-Caffeoyltryptophan CAS No. 109163-69-1

N-Caffeoyltryptophan

Cat. No.: B1649275
CAS No.: 109163-69-1
M. Wt: 366.4 g/mol
InChI Key: XITPERBRJNUFSB-BVBGJJFLSA-N
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Description

N-Caffeoyltryptophan, also known as trans-Caffeoyl-L-tryptophan, is a compound that has garnered interest due to its potential biological activities. It is a derivative of tryptophan, an essential amino acid, and caffeic acid, a hydroxycinnamic acid. This compound is known for its inhibitory effects on sirtuins, particularly Sirt1 and Sirt2, which are proteins involved in cellular regulation and aging .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Caffeoyltryptophan can be synthesized through a chemical reaction between caffeic acid and tryptophan. The synthesis involves the formation of an amide bond between the carboxyl group of caffeic acid and the amino group of tryptophan. This reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Caffeoyltryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Caffeoyltryptophan exerts its effects primarily through the inhibition of sirtuins, particularly Sirt1 and Sirt2. Sirtuins are NAD±dependent deacetylases involved in regulating cellular processes such as aging, metabolism, and stress response. By inhibiting these enzymes, this compound can modulate the acetylation status of various proteins, thereby influencing their activity and stability . For example, it increases the acetylation of lysine residues in histones and other proteins, which can affect gene expression and cellular function .

Comparison with Similar Compounds

N-Caffeoyltryptophan is similar to other phenolic acid amides, such as:

Uniqueness

What sets this compound apart is its potent inhibitory effect on sirtuins, particularly Sirt2, which is stronger than its effect on Sirt1. This specificity makes it a valuable compound for studying the role of sirtuins in cellular processes and for exploring potential therapeutic applications .

Properties

CAS No.

109163-69-1

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1

InChI Key

XITPERBRJNUFSB-BVBGJJFLSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O

sequence

W

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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